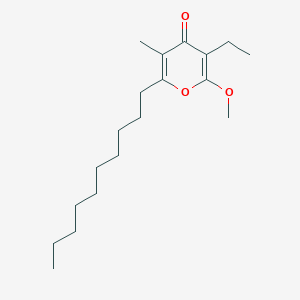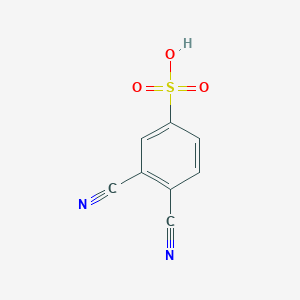
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde: is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of a methyl group, a sulfanyl group, and two aldehyde groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde typically involves the introduction of the sulfanyl and aldehyde groups onto a methylbenzene ring. One common method involves the sulfonation of 5-methylbenzene followed by oxidation to introduce the aldehyde groups. The reaction conditions often include the use of strong acids and oxidizing agents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 5-Methyl-2-sulfanylbenzene-1,3-dicarboxylic acid
Reduction: 5-Methyl-2-sulfanylbenzene-1,3-dimethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde depends on its interaction with molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
5-Methyl-2-sulfanylbenzene-1,4-dicarbaldehyde: Similar structure but with aldehyde groups in different positions.
5-Methyl-2-sulfanylbenzene-1,2-dicarbaldehyde: Another isomer with different aldehyde group positions.
5-Methyl-2-hydroxybenzene-1,3-dicarbaldehyde: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both sulfanyl and aldehyde groups provides a combination of nucleophilic and electrophilic sites, making it a versatile compound in various chemical reactions.
Propiedades
Número CAS |
152826-61-4 |
|---|---|
Fórmula molecular |
C9H8O2S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5-methyl-2-sulfanylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2S/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3 |
Clave InChI |
CDHSMGOKJCBBIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C=O)S)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


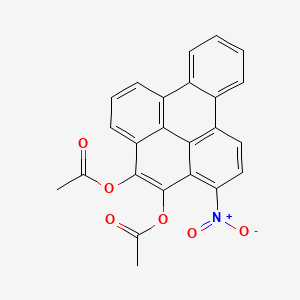
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
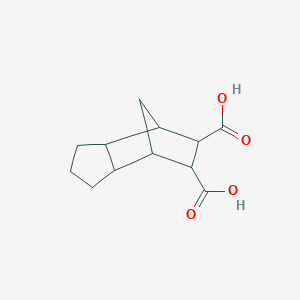

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)

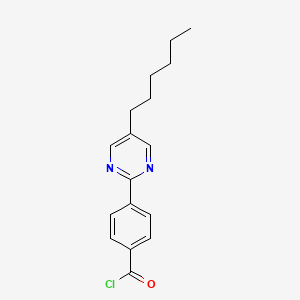
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

